7-Phenyl-4H-thieno[3,2-d][1,2]diazepine
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Overview
Description
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is structurally related to benzodiazepines, where the benzene ring is replaced by a thiophene ring. Thienodiazepines are known for their psychoactive properties, including anxiolytic, sedative, and hypnotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine typically involves the cyclization of thiophene derivatives with diazepine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of isocyanates for the cyclization of thiophene derivatives, followed by base-promoted cyclization to yield the target thienodiazepines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free conditions, the use of desiccants like calcium chloride, and refluxing in ethanol or ethylene glycol .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated thienodiazepines.
Scientific Research Applications
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its interactions with GABA receptors and its potential as a psychoactive agent.
Medicine: Investigated for its anxiolytic, sedative, and hypnotic properties, similar to benzodiazepines.
Industry: Utilized in the development of new pharmaceuticals and as a research chemical in drug discovery.
Mechanism of Action
The mechanism of action of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine involves its binding to modulatory sites on GABA receptors. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and hypnotic effects. The compound interacts with the GABA-A receptor, which is a key molecular target in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Deschloroetizolam: A thienodiazepine with similar psychoactive properties.
Etizolam: Another thienodiazepine known for its anxiolytic and sedative effects.
Triazolam: A benzodiazepine analog with similar pharmacological properties.
Uniqueness
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike benzodiazepines, the presence of a thiophene ring instead of a benzene ring may result in different binding affinities and pharmacokinetic profiles .
Properties
CAS No. |
75997-10-3 |
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Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
7-phenyl-4H-thieno[3,2-d]diazepine |
InChI |
InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-8H,9H2 |
InChI Key |
JLIVSYMADDPFKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(N=N1)C3=CC=CC=C3)SC=C2 |
Origin of Product |
United States |
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